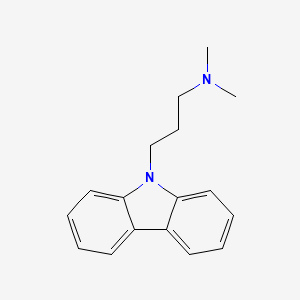
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
Descripción general
Descripción
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 9,9’-bicarbazyl and other oligomeric products.
Reduction: Corresponding reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
3-carbazol-9-yl-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with similar structural features but lacking the dimethylamino propyl group.
N-vinyl carbazole: A derivative used in the production of polymers with photoconductive properties.
Poly(2,7-carbazole): A polymer with extended conjugation length and lower bandgap energy.
Uniqueness
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is unique due to the presence of the dimethylamino propyl group, which enhances its solubility and reactivity. This functional group also imparts unique electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Propiedades
Número CAS |
20811-26-1 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3-carbazol-9-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3 |
Clave InChI |
YSZTZAYSHQJVQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
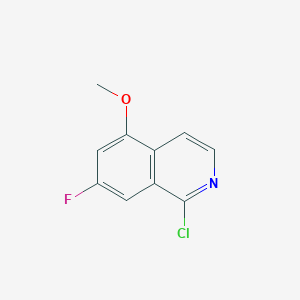
![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)
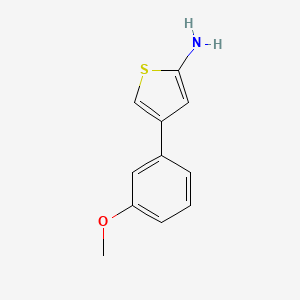
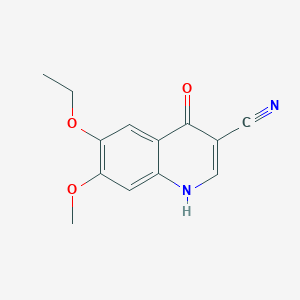

![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
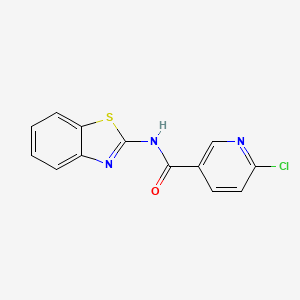
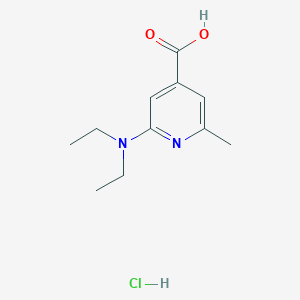
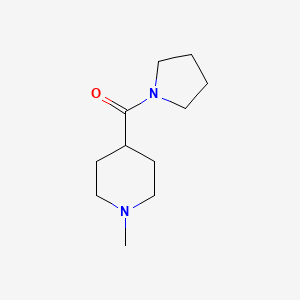
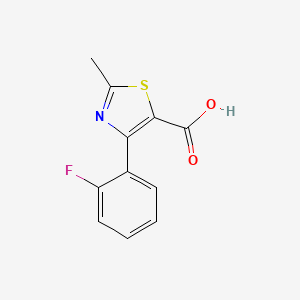
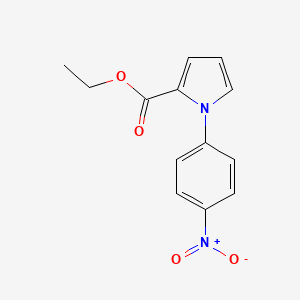

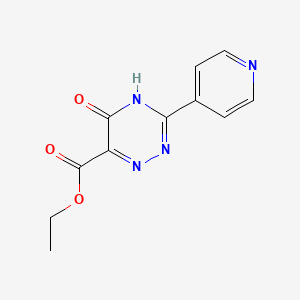
![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
